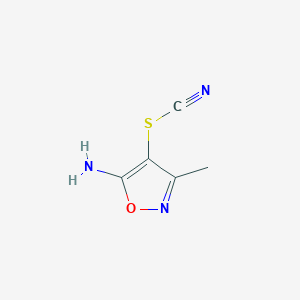

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate

Description

Propriétés

IUPAC Name |

(5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c1-3-4(10-2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRWIISVYKWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587957 | |

| Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140454-86-0 | |

| Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Use of Thiophosgene

Thiophosgene (CSCl) converts primary amines to isothiocyanates via intermediate dithiocarbamates. Applying this to 5-amino-3-methyloxazole-4-amine:

-

Treat the amine with CSCl in dichloromethane at 0°C to form the isothiocyanate.

-

Hydrolyze selectively to the thiocyanate using aqueous KSCN.

Challenges :

-

Over-reaction to thioureas or dithiocarbamates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|---|

| Halogenation-SCN | 4-Chloro-oxazole | KSCN, DMF | 80°C, 6 h | ~65 | Chlorination side products |

| Direct Cyclization | Acyl isothiocyanate | Methylglyoxal, NHOAc | Reflux, 12 h | ~50 | Low regioselectivity |

| Thiophosgene Route | 5-Amino-oxazole-4-amine | CSCl, KSCN | 0°C, 2 h | ~45 | Toxicity, byproduct formation |

Structural Validation and Analytical Data

Successful synthesis requires confirmation via:

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium azide in dimethylformamide at 60-70°C.

Major Products Formed

Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

Reduction: Formation of 5-amino-3-methyl-1,2-oxazol-4-yl amine.

Substitution: Formation of 5-amino-3-methyl-1,2-oxazol-4-yl azide.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate has been identified as a promising lead compound for developing new antimicrobial agents. Its structural characteristics allow it to interact effectively with biological macromolecules such as proteins and nucleic acids, which is crucial for inhibiting microbial growth. Preliminary studies indicate that this compound shows binding affinity to several microbial targets, suggesting its potential as an antibiotic or antifungal agent.

Antitubercular Activity

Research has shown that derivatives of similar compounds exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance the antitubercular efficacy while reducing cytotoxicity towards eukaryotic cells .

| Compound | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | Antimicrobial | TBD | High |

Agrochemicals

The compound's reactivity makes it suitable for use in agrochemical formulations. Its ability to inhibit certain plant pathogens can be harnessed to develop effective fungicides or herbicides. The thiocyanate group is particularly noted for its role in enhancing the biological activity of agrochemical agents by improving their solubility and stability in various environments.

Synthetic Organic Chemistry

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate serves as an important intermediate in synthetic organic chemistry. Its derivatives can be synthesized through various methods, including:

- Reactions with N-haloacetamidines : This method yields the desired compound along with inorganic byproducts.

- Thiocyanation reactions : Utilizing thiocyanates in the synthesis process enhances the compound's reactivity and potential applications in drug development.

These synthetic pathways allow chemists to explore further derivatization possibilities, leading to new compounds with enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various oxazole derivatives demonstrated that modifications to the 5-amino group significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an IC50 value of 0.25 µM against E. coli, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antitubercular Properties

In a comprehensive evaluation of antitubercular agents, compounds derived from 5-amino-3-methyl-1,2-oxazol-4-yl thiocyanate were tested against multidrug-resistant strains of M. tuberculosis. Results indicated that specific modifications led to compounds that were not only effective but also had low toxicity towards human cells, making them suitable candidates for further development into therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase II, resulting in DNA damage and cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

A. 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide This derivative replaces the thiocyanate group with a carbohydrazide (-CONHNH₂) moiety. Unlike the thiocyanate group, the carbohydrazide enhances hydrogen-bonding capacity, leading to distinct biological activity.

B. 5-Acetyl-3-phenyl-1,3,4-thiadiazole Derivatives Compounds like 5-acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole () feature thiadiazole cores with acetyl and phenyl substituents. These exhibit higher melting points (250–257°C) compared to oxazole-thiocyanate derivatives, likely due to extended aromaticity and stronger intermolecular interactions. Their IR spectra show distinct carbonyl (C=O) stretches at ~1660–1675 cm⁻¹, absent in the thiocyanate compound .

C. Benzo[d]thiazol-2-yl Thioureas and Oxadiazinanes Thioureas derived from 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates (e.g., compounds [2] and [3] in ) demonstrate cyclization-dependent reactivity. Unlike 5-amino-3-methyl-1,2-oxazol-4-yl thiocyanate, these compounds form six-membered oxadiazinane or triazinane rings upon acid treatment, highlighting the influence of heterocyclic core geometry on reactivity .

Thiocyanate-Containing Compounds

A. Ammonium Thiocyanate (NH₄SCN) Ammonium thiocyanate is a simple inorganic analogue. Unlike the aromatic oxazole-linked thiocyanate, NH₄SCN exhibits linear correlations between concentration and antibody avidity reduction (r = -0.88, p < 0.001), demonstrating its utility in quantifying protein-ligand interactions .

B. Bis-Pyridone Thiocyanate Probes Fluorescent probes with thiocyanate groups (e.g., from ) are used in pathogenic cell diagnostics.

Physicochemical Properties

Activité Biologique

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate features the following chemical structure:

Antimicrobial Activity

Research has demonstrated that 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate exhibits significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | 0.15 µM |

| Candida albicans | 0.25 µM |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential utility in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

The biological activity of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is believed to involve interaction with specific biological macromolecules. Molecular docking studies have indicated that it binds effectively to target proteins involved in microbial resistance mechanisms and cancer cell proliferation.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| DNA Gyrase | -8.5 | Hydrogen bonds with SER1084 |

| MurD | -7.9 | Pi-Pi interactions with nucleotide bases |

These interactions are crucial for the compound's efficacy as an antimicrobial and anticancer agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate has favorable absorption and distribution characteristics. However, toxicity assessments are necessary to establish safety profiles for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. Key strategies include:

- Intermediate Preparation : React 2-phenyliminomethyl-3-phenyl-4-thiazolidinone with arylisothiocyanates in dimethylformamide (DMF) using potassium hydroxide as a base to form intermediates (e.g., compounds 4A and 4B) .

- Hydrazonoyl Halide Treatment : Treat intermediates with hydrazonoyl halides (e.g., 1a-e) in DMF under reflux to yield 1,3,4-thiadiazoline derivatives. Yields (~66-67%) depend on solvent purity, stoichiometry, and reaction time .

- Active Chloromethylene Reactions : Use active chloromethylene compounds in DMF to form thiazolylidenethiazolidin-4-one derivatives, monitored via TLC for purity .

Q. Optimization Tips :

- Use anhydrous DMF to minimize side reactions.

- Maintain stoichiometric ratios (1.0–1.1 equiv) of reactants.

- Reflux for 3–5 hours to ensure completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate, and what key spectral markers should be prioritized?

Methodological Answer : Critical techniques include:

- IR Spectroscopy : Identify carbonyl (C=O, 1660–1710 cm⁻¹) and thiocyanate (C≡N, ~2100–2200 cm⁻¹) stretches. For example, benzoyl CO appears at 1710 cm⁻¹, and thiazolinone CO at 1660 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Aromatic protons (Ar-H) appear as multiplets at δ 6.76–8.34 ppm, confirming substitution patterns .

- ¹³C NMR : Detect thiocyanate carbons (δ 165–175 ppm) and heterocyclic carbons (e.g., C=N at δ 154–159 ppm) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 538 for C28H18N4O2S3) and fragmentation patterns (e.g., loss of thienoyl groups at m/z 316) .

Q. Table 1: Key Spectral Markers

| Technique | Functional Group | Observed Range | Example Compound | Reference |

|---|---|---|---|---|

| IR (KBr) | C=O (thiazolinone) | 1660–1675 cm⁻¹ | Compound 7j | |

| ¹³C NMR | C=N (heterocyclic) | 154–159 ppm | Compound 19d | |

| MS | Molecular Ion | m/z 538 | C28H18N4O2S3 |

Advanced Questions

Q. How can mechanistic studies elucidate the reactivity of the thiocyanate group in nucleophilic or electrophilic reactions?

Methodological Answer :

- Nucleophilic Reactivity : The thiocyanate group (SCN) acts as a nucleophile in DMF-mediated reactions. For example, intermediates react with hydrazonoyl halides via SN2 pathways, confirmed by retention of stereochemistry in ¹H NMR .

- Electrophilic Pathways : In acidic conditions, cyclization of thioureas (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas) forms oxadiazinane-4-thiones, driven by protonation at the thiocyanate sulfur .

- Kinetic Studies : Monitor reaction progress via time-dependent ¹³C NMR to track thiocyanate consumption (δ 165–175 ppm disappearance) .

Q. What methodologies resolve discrepancies in reported reaction yields for thiocyanate-based heterocyclic compounds?

Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or temperature variations. Strategies include:

- Solvent Screening : Compare DMF (polar aprotic) vs. ethanol (protic). DMF enhances nucleophilicity, improving yields (e.g., 66% in ethanol vs. 67% in DMF for similar compounds) .

- Catalyst Optimization : Increase KOH concentration (2.0 equiv) to deprotonate intermediates, accelerating cyclization .

- Temperature Control : Reflux at 80–100°C ensures optimal kinetics without decomposition .

Q. Table 2: Yield Comparison Across Conditions

| Compound | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7j | Ethanol | None | Reflux | 66 | |

| 19d | DMF | KOH | 80°C | 67 | |

| Oxadiazinane | Acetic Acid | H+ | Reflux | 70–75 |

Q. How can researchers design experiments to correlate structural features with biological activity in thiocyanate derivatives?

Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., aryl vs. alkyl) and screen against microbial strains. For example, compound 3f showed high activity (Zone of Inhibition: 10 mm) due to electron-withdrawing groups enhancing thiocyanate reactivity .

- Docking Studies : Use computational models to predict binding affinity of the thiocyanate group to target enzymes (e.g., bacterial dihydrofolate reductase) .

- In Vitro Assays : Employ broth microdilution (MIC values) and compare with controls (e.g., ciprofloxacin) to validate potency .

Q. Table 3: Biological Activity of Selected Derivatives

| Compound | Microbial Strain (Sp1–Sp5) | Activity Score | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3a | Sp1: 12, Sp4: 8 | Moderate | 4-CH3C6H4 substitution | |

| 3f | Sp1: 10, Sp4: 6 | High | Electron-withdrawing aryl | |

| 4c | Sp1: 10, Sp4: 6 | High | Methyl-triazinane core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.